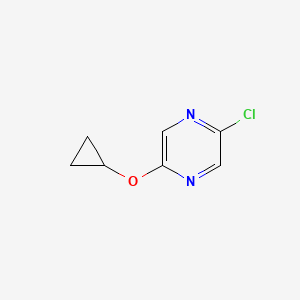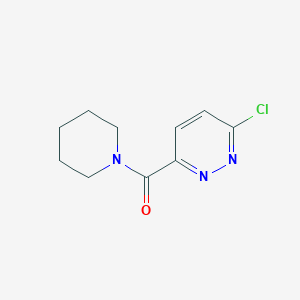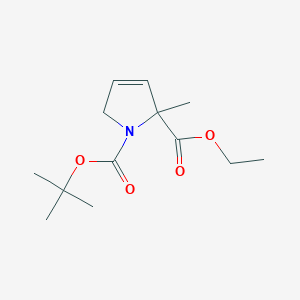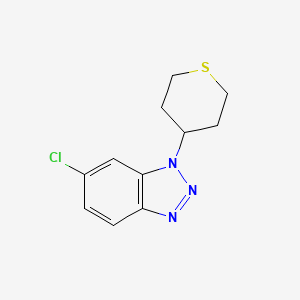![molecular formula C8H17ClN3OP B13568344 3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-aminehydrochloride](/img/structure/B13568344.png)
3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride is a chemical compound with the molecular formula C8H17ClN3OP and a molecular weight of 237.67 g/mol This compound is known for its unique structure, which includes a pyrazole ring substituted with a dimethylphosphoryl group and a propan-1-amine side chain
Méthodes De Préparation
The synthesis of 3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride involves several steps. One common method starts with the reaction of butanone, paraformaldehyde, and hydrazine hydrate to form 3,4-dimethyl-1H-pyrazole . This intermediate is then reacted with dimethylphosphoryl chloride to introduce the dimethylphosphoryl group. Finally, the propan-1-amine side chain is added through a nucleophilic substitution reaction, and the hydrochloride salt is formed by treating the compound with hydrochloric acid .
Analyse Des Réactions Chimiques
3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrazole ring or the dimethylphosphoryl group.
Applications De Recherche Scientifique
3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride involves its interaction with specific molecular targets. The dimethylphosphoryl group can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets . These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its application .
Comparaison Avec Des Composés Similaires
3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride can be compared with other similar compounds, such as:
3,4-Dimethyl-1H-pyrazole phosphate: This compound is also a pyrazole derivative with a dimethylphosphoryl group, but it lacks the propan-1-amine side chain.
3-(dimethylphosphoryl)propan-1-amine: This compound has a similar structure but does not contain the pyrazole ring.
1H-Pyrazolo[3,4-b]pyridines: These compounds share the pyrazole ring but have different substitution patterns and applications.
The uniqueness of 3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride lies in its combination of the pyrazole ring, dimethylphosphoryl group, and propan-1-amine side chain, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H17ClN3OP |
|---|---|
Poids moléculaire |
237.67 g/mol |
Nom IUPAC |
3-(4-dimethylphosphorylpyrazol-1-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H16N3OP.ClH/c1-13(2,12)8-6-10-11(7-8)5-3-4-9;/h6-7H,3-5,9H2,1-2H3;1H |
Clé InChI |
KLLRVFBLFYJGFK-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1=CN(N=C1)CCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid](/img/structure/B13568268.png)




![4-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13568301.png)







![1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanaminehydrochloride](/img/structure/B13568340.png)
